(2-Phenylethyl)propylamine

Descripción general

Descripción

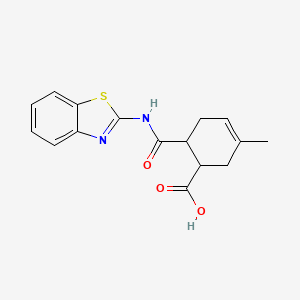

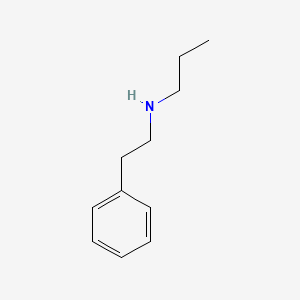

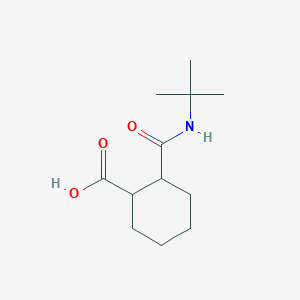

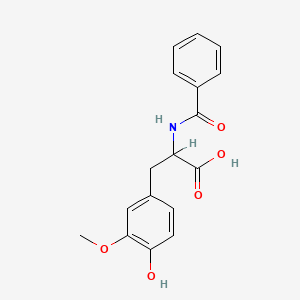

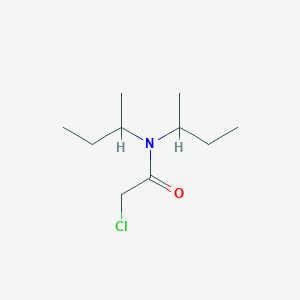

“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .

Synthesis Analysis

The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis

The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Aplicaciones Científicas De Investigación

- Pharmaceutical Research

- Application : (2-Phenylethyl)propylamine is an aminophenol that is a monosubstituted aromatic compound . It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme and is also a receptor affinity analog of cannabinoids .

- Method of Application : The liposome formulation of 2-phenylethylamine has been shown to have enhanced blood stability, which makes it useful for analytical toxicology as well as in pharmaceutical research .

- Results : The oxidase type of 2-phenylethylamine has been shown to have inorganic particles, which may cause particle aggregation during storage .

-

Chemical Industry

- Application : Propylamine, a related compound, is utilized in a variety of industrial applications due to its properties as a base and nucleophile . It serves as an intermediate in the manufacture of a wide range of chemicals .

- Method of Application : Propylamine is used in the synthesis of various chemicals. The specific methods of application would depend on the particular chemical being synthesized .

- Results : The use of propylamine in the chemical industry results in the production of a wide range of chemicals, including pharmaceuticals, pesticides, and rubber chemicals .

-

Medicinal Chemistry

- Application : (2-Phenylethyl)propylamine and its derivatives have been investigated for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .

- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

-

Chemical Synthesis

- Application : (2-Phenylethyl)propylamine is used in the synthesis of various chemicals . It is a monosubstituted aromatic compound that can be used as a building block in the synthesis of more complex molecules .

- Method of Application : The specific methods of application would depend on the particular chemical being synthesized .

- Results : The use of (2-Phenylethyl)propylamine in chemical synthesis can result in the production of a wide range of chemicals .

-

Medicinal Chemistry Research

- Application : 2-Phenethylamines, which include (2-Phenylethyl)propylamine, have a wide presence and role in medicinal chemistry . They are used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-phenylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIRPZWDICEMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389740 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylethyl)propylamine | |

CAS RN |

27906-91-8 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)